8-Fluoro-7-methylchroman-4-one

Lipophilicity Membrane permeability Drug-likeness

8-Fluoro-7-methylchroman-4-one (CAS 1092346-90-1) is a synthetic chroman-4-one derivative bearing a fluorine atom at the C-8 position and a methyl group at C-7 on the benzopyran-4-one scaffold. This heterobicyclic compound has the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
Cat. No. B13047499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-7-methylchroman-4-one
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)CCO2)F
InChIInChI=1S/C10H9FO2/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3H,4-5H2,1H3
InChIKeyLPGIYVAZRJNXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-7-methylchroman-4-one: Physicochemical and Structural Baseline for Informed Procurement


8-Fluoro-7-methylchroman-4-one (CAS 1092346-90-1) is a synthetic chroman-4-one derivative bearing a fluorine atom at the C-8 position and a methyl group at C-7 on the benzopyran-4-one scaffold . This heterobicyclic compound has the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . Chroman-4-ones are recognized as privileged scaffolds in medicinal chemistry and drug discovery, serving as key intermediates and building blocks for compounds with anti-inflammatory, antimicrobial, antiviral, and anticancer activities . The specific 8-fluoro-7-methyl substitution pattern distinguishes this compound from its closest in-class analogs, creating a unique electronic and steric profile that cannot be replicated by generic chromanone alternatives .

Why 8-Fluoro-7-methylchroman-4-one Cannot Be Interchanged with Generic Chroman-4-one Analogs


Generic substitution among chroman-4-one derivatives is inadvisable because the position-specific combination of electron-withdrawing fluorine and electron-donating methyl groups on the chromanone scaffold produces a unique physicochemical and pharmacological fingerprint that directly governs target engagement, metabolic stability, and synthetic tractability . The fluorine atom at C-8, positioned ortho to the ring oxygen, introduces strong electronegativity and modulates the electron density of the aromatic ring, while the methyl group at C-7 contributes steric bulk and lipophilicity—a dual-substitution pattern absent in the commercially prevalent analogs 8-fluorochroman-4-one (lacking the 7-methyl) and 7-methylchroman-4-one (lacking the 8-fluoro) . Even positional isomers such as 6-fluoro-2-methyl-4-chromanone and 7-fluoro-8-methylchroman-4-one exhibit measurably different LogP values, boiling points, and electronic environments, demonstrating that regioisomeric substitution cannot be treated as functionally equivalent for structure-activity relationship (SAR) studies or downstream synthetic applications .

Quantitative Differentiation Evidence: 8-Fluoro-7-methylchroman-4-one Versus Closest Analogs


Lipophilicity Advantage: 8-Fluoro-7-methylchroman-4-one Exhibits +0.55 LogP Units Higher Than 8-Fluorochroman-4-one

8-Fluoro-7-methylchroman-4-one demonstrates a computed LogP of 2.50, compared with a consensus LogP of 1.95 for its non-methylated analog 8-fluorochroman-4-one (CAS 111141-00-5) . This ΔLogP of approximately +0.55 log units is attributable to the lipophilic contribution of the 7-methyl substituent and places the target compound in a more favorable lipophilicity window for passive membrane permeation while remaining within drug-like space (LogP < 5) .

Lipophilicity Membrane permeability Drug-likeness ADME prediction

Physicochemical Profile Differentiation: 8-Fluoro-7-methylchroman-4-one vs 7-Methylchroman-4-one (Non-Fluorinated Analog)

The introduction of fluorine at C-8 in 8-fluoro-7-methylchroman-4-one produces measurable differences in bulk physicochemical properties relative to its non-fluorinated analog 7-methylchroman-4-one (CAS 18385-69-8) . The molecular weight increases from 162.19 to 180.18 g/mol (+18 Da, corresponding to replacement of H by F), and the predicted boiling point rises from 304.7±42.0°C to 310.6±42.0°C, reflecting the stronger intermolecular interactions conferred by the C–F bond dipole .

Molecular weight Boiling point Physicochemical properties Fluorine effect

Positional Isomer Differentiation: 8-Fluoro-7-methylchroman-4-one vs 6-Fluoro-2-methyl-4-chromanone Exhibit Distinct LogP and Substitution Environments

8-Fluoro-7-methylchroman-4-one and its positional isomer 6-fluoro-2-methyl-4-chromanone (CAS 88754-96-5) share the identical molecular formula C10H9FO2 and molecular weight of 180.18 g/mol, yet exhibit measurably different predicted physicochemical properties . The target compound has a reported LogP of 2.10–2.50, whereas 6-fluoro-2-methyl-4-chromanone has a reported LogP of 1.87 (LogD at pH 5.5/7.4) . Critically, the 8-fluoro substituent in the target compound is ortho to the endocyclic oxygen of the pyranone ring, creating a distinct electronic environment with altered resonance and inductive effects relative to the 6-fluoro substitution pattern in the isomer, where fluorine is para to the ring oxygen .

Positional isomer Regioisomer Structure-activity relationship Electronic effects

Monoamine Oxidase B (MAO-B) Inhibitory Potential: Class-Level SAR Supports Differentiation Value of the 7-Methyl Substituent

Although direct MAO-B inhibitory data for 8-fluoro-7-methylchroman-4-one itself have not been published, closely related chromone derivatives bearing a 7-methyl substituent demonstrate potent hMAO-B inhibition with an IC50 of 0.0827 μM, comparable to the unsubstituted analog (IC50 = 0.0672 μM) and superior to the reference inhibitor pargyline (IC50 = 0.1113 μM) . The 7-methyl substitution on the chromone scaffold is therefore validated as potency-maintaining for MAO-B engagement . The additional 8-fluoro substituent in the target chroman-4-one is predicted to enhance metabolic stability and may further modulate potency through electronic effects on the aromatic ring, as demonstrated in fluorinated isoflavanone aromatase inhibitors where 6-fluoro substitution improved IC50 from 2.5 μM to 0.8 μM (3.1-fold enhancement) relative to 6-methoxy . Extrapolation from chromone to chroman-4-one scaffold must be treated with caution due to the saturated C2–C3 bond altering ring conformation.

MAO-B inhibition Neurodegeneration Structure-activity relationship Chromone scaffold

Antibacterial Scaffold Potential: 8-Fluoro-4-chromanone Core Demonstrates Activity Against MRSA and M. tuberculosis

The 8-fluoro-4-chromanone core—the direct structural precursor to 8-fluoro-7-methylchroman-4-one—has been reported to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with a proposed mechanism involving inhibition of protein synthesis, RNA synthesis, DNA synthesis, and cell division . In a broader SAR study of 4-chromanone derivatives, compounds from this class demonstrated MIC values as low as 0.39 μg/mL against Gram-positive pathogens including MRSA, with activity linked to dissipation of bacterial membrane potential and inhibition of DNA topoisomerase IV . The addition of the 7-methyl group in the target compound is expected to modulate lipophilicity and may enhance membrane penetration relative to the unsubstituted 8-fluoro-4-chromanone core, though direct comparative MIC data for 8-fluoro-7-methylchroman-4-one specifically have not been published .

Antibacterial MRSA Mycobacterium tuberculosis Fluorinated chromanone

Recommended Application Scenarios for 8-Fluoro-7-methylchroman-4-one Based on Quantitative Evidence


CNS-Targeted Lead Optimization Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With a computed LogP of 2.50—positioned within the optimal CNS drug space (LogP 2–4)—and a fluorine atom at C-8 that enhances metabolic stability, 8-fluoro-7-methylchroman-4-one is suited as a starting scaffold for CNS-active MAO-B inhibitor development . The class-level evidence that 7-methyl substitution preserves MAO-B inhibitory potency (chromone IC50 = 0.0827 μM) combined with the metabolic stabilization conferred by the C-8 fluorine atom provides a rational basis for prioritizing this compound over non-fluorinated 7-methylchroman-4-one in programs where both target engagement and hepatic stability are critical design parameters .

Anti-Infective SAR Exploration Targeting Drug-Resistant Gram-Positive Pathogens

The 8-fluoro-4-chromanone core has established antibacterial activity against MRSA and M. tuberculosis through inhibition of macromolecular biosynthesis and membrane potential dissipation . The 7-methyl derivative 8-fluoro-7-methylchroman-4-one offers a direct SAR probe to test whether increased lipophilicity (ΔLogP ≈ +0.55 vs. the unsubstituted 8-fluoro-4-chromanone core) translates into enhanced membrane penetration and improved MIC values against Gram-positive pathogens, building on the class-wide observation that optimized 4-chromanones achieve MIC values as low as 0.39 μg/mL against MRSA .

Synthetic Methodology Development Leveraging Ortho-Fluorine Reactivity for Derivatization

The unique ortho relationship between the C-8 fluorine and the endocyclic pyranone oxygen in 8-fluoro-7-methylchroman-4-one creates a distinct electronic environment suitable for nucleophilic aromatic substitution (SNAr) chemistry, enabling site-selective derivatization at C-8 that is not accessible in the 6-fluoro-2-methyl positional isomer . Patent literature (US 11,377,434) demonstrates scalable synthetic routes to substituted chromanone derivatives from fluorophenol precursors, supporting procurement of this specific substitution pattern for methodology development and library synthesis programs .

Physicochemical Comparator Studies in Fluorine-Containing Heterocyclic Scaffold Libraries

As a member of the C10H9FO2 isomeric family that includes 6-fluoro-2-methyl-4-chromanone and 7-fluoro-8-methylchroman-4-one, 8-fluoro-7-methylchroman-4-one provides a critical data point for systematic studies correlating fluorine substitution position with computed and experimental physicochemical properties (LogP, boiling point, density) . The measured LogP range of 2.10–2.50 for the 8-F,7-Me isomer, contrasted with LogD 1.87 for the 6-F,2-Me isomer, demonstrates that even within the isomeric series, substitution topology produces meaningful differences in drug-likeness parameters relevant to procurement decisions for focused library design .

Quote Request

Request a Quote for 8-Fluoro-7-methylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.